molecular formula C10H8INO2S B13651206 4-Iodo-6-(methylsulfonyl)quinoline

4-Iodo-6-(methylsulfonyl)quinoline

Cat. No.: B13651206
M. Wt: 333.15 g/mol
InChI Key: BDKUIQMZOZRKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-6-(methylsulfonyl)quinoline is a high-purity chemical intermediate designed for advanced research and development in medicinal chemistry. The quinoline core is a privileged structure in drug discovery, known for its diverse biological activities . This specific derivative is functionally enhanced with two key moieties: an iodine atom at the 4-position, which offers a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, and a methylsulfonyl group at the 6-position, a strong electron-withdrawing group known to influence molecular reactivity, binding affinity, and physicochemical properties. The primary research value of this compound lies in its potential as a multipurpose scaffold for constructing novel bioactive agents. Quinoline-based compounds are extensively investigated for their antimicrobial properties . Recent studies on iodine-containing carboxy-quinoline derivatives have demonstrated significant activity against pathogens like S. epidermidis , K. pneumoniae , and C. parapsilosis , and have shown effects on the initial stage of microbial biofilm development . Furthermore, the structural features of this compound align with frameworks used in developing kinase inhibitors, a critical class of therapeutics in oncology . The methylsulfonyl group is a common pharmacophore in active pharmaceutical ingredients, contributing to key interactions with biological targets. Researchers can utilize this compound in various applications, including as a key building block in the synthesis of complex quinoline libraries for high-throughput screening, as a precursor for developing potential antimicrobial and anticancer agents, and as a model compound for studying structure-activity relationships (SAR) in heterocyclic chemistry. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8INO2S

Molecular Weight

333.15 g/mol

IUPAC Name

4-iodo-6-methylsulfonylquinoline

InChI

InChI=1S/C10H8INO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3

InChI Key

BDKUIQMZOZRKPF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)I

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Iodo-6-(methylsulfonyl)quinoline

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Formation of the quinoline core with appropriate substitution.
  • Introduction of the iodine substituent at the 4-position.
  • Installation of the methylsulfonyl group at the 6-position.

Two main approaches are reported: halogenation of preformed quinoline derivatives and electrophilic cyclization methods from alkynyl aniline precursors.

Preparation of 4-Iodoquinoline Core

Electrophilic Iodination via Cyclization of Alkynylanilines

A mild and efficient method to obtain 3- or 4-iodoquinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines using iodine sources such as iodine (I2) or iodine monochloride (ICl). This method proceeds under mild conditions (room temperature to 0 °C) and tolerates various functional groups.

  • Typical conditions use 3 equivalents of iodine and 2 equivalents of sodium bicarbonate in acetonitrile at room temperature.
  • The reaction affords iodoquinolines in moderate to good yields (up to 76%).
  • The choice of base and solvent is critical for yield optimization.
  • This method allows scale-up with consistent yields.

(Table 1 summarizes representative yields under different conditions.)

Entry Iodine Source Base Solvent Temp (°C) Yield (%) Notes
1 I2 (3 equiv) NaHCO3 (2 eq) MeCN 25 76 Optimal conditions
2 I2 (2 equiv) NaHCO3 (2 eq) MeCN 25 55 Lower iodine reduces yield
3 ICl (2 equiv) NaHCO3 (2 eq) MeCN 25 70 Faster reaction, similar yield

Source: Adapted from electrophilic cyclization studies

Halogenation of Quinazoline Intermediates

Another approach involves preparing 4-chloro-6-iodoquinazoline intermediates via halogenation of 6-iodo-3H-quinazolin-4-one derivatives using phosphorus oxychloride and triethylamine in toluene, followed by substitution reactions to introduce other groups.

  • Starting from 5-iodo-2-aminobenzoic acid, 6-iodo-3H-quinazolin-4-one is synthesized by reaction with formamide and phosphorus oxychloride.
  • Subsequent chlorination and amination steps afford 4-chloro-6-iodoquinazoline.
  • This intermediate can be further functionalized to yield quinoline derivatives.

Source: Patent CN102321076B

Introduction of the Methylsulfonyl Group at the 6-Position

The methylsulfonyl group can be introduced via oxidation of methylthio substituents or by direct sulfonylation of the quinoline ring.

  • Oxidation of 6-methylthioquinoline derivatives with oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) yields the corresponding methylsulfonyl derivatives.
  • Alternatively, nucleophilic substitution on 6-halogenated quinolines with methylsulfinyl or methylsulfonyl nucleophiles is possible under controlled conditions.
  • Reaction conditions typically require mild heating (50–100 °C) in polar solvents such as dimethylformamide or acetonitrile.

One-Pot Multicomponent Synthesis Approaches

Recent studies have explored one-pot, three-component syntheses of iodo-substituted quinoline derivatives using trifluoroacetic acid as a catalyst under acidic conditions.

  • Starting materials include iodoaniline, pyruvic acid, and substituted aldehydes.
  • The reaction proceeds via Doebner-type condensation and cyclization.
  • Solvent choice influences the product distribution; acetic acid favors quinoline formation.
  • Electron-withdrawing substituents on aldehydes promote carboxy-quinoline formation.
  • Yields are generally high with efficient purification.

(Table 2 presents selected yields of iodoquinoline derivatives from multicomponent reactions.)

Aldehyde Substituent Product Type Yield (%) Notes
Para-halogen Carboxy-quinoline 70–85 Main product with minor by-products
Meta-electron withdrawing Pyrrole-2-one derivative 60–75 Exclusive formation
Electron-donating Pyrrole-2-one derivatives 50–65 By-products present

Source: Modified Doebner synthesis studies

Analytical Characterization and Research Results

  • The synthesized this compound and analogues have been characterized by nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and X-ray crystallography.
  • Proton and carbon spin systems were elucidated using bidimensional correlation experiments (H,H-COSY, H,C-HSQC, H,C-HMBC).
  • Spectral data confirm the regioselectivity of iodination and sulfonylation.
  • Yields vary depending on substituent electronic effects and reaction conditions but generally range from moderate to high (50–85%).

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Electrophilic cyclization N-(2-alkynyl)anilines, I2/NaHCO3, MeCN, RT 55–76 Mild conditions, functional group tolerance Requires alkynyl precursors
Halogenation of quinazoline 6-iodo-3H-quinazolin-4-one, POCl3, TEA, toluene 60–80 Well-established intermediates Multistep synthesis
Oxidation of methylthio group Methylthioquinoline, oxidants (H2O2, mCPBA) 60–85 Direct sulfone formation Requires methylthio precursor
One-pot multicomponent synthesis Iodoaniline, pyruvic acid, aldehydes, TFA, acetic acid 50–85 Cost-effective, rapid, high yield Product distribution depends on substituents

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-(methylsulfonyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Iodo-6-(methylsulfonyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and subsequent cell death. This mechanism is similar to that of other quinoline derivatives . Additionally, it may interact with other proteins and pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituents Key Functional Groups Biological Activity Synthesis Method
4-Iodo-6-(methylsulfonyl)quinoline 4-I, 6-SO₂Me Halogen, sulfonyl Not explicitly reported Likely Pd-catalyzed coupling
Chloroquine 4-Piperazine, 7-Cl Heterocyclic amine, halogen Antimalarial, antiviral Multi-step alkylation
4-(Imidazolylmethyl)quinoline [IJPR, 2016] 4-Imidazolylmethyl, 2-(4-SO₂Me-Ph) Imidazole, sulfonyl COX-2 inhibition (IC₅₀: 0.063–0.090 µM) CDI-mediated coupling
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-Ph)-6-MeO-3-Me-quinoline 2-Cl-Ph, 4-dimethoxy-Ph, 6-MeO, 3-Me Halogen, methoxy, methyl Anticancer (in silico) Friedländer synthesis
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline 6-Cl, 4-piperidine, 2-pyrrolidine Heterocyclic amines, halogen Research applications (e.g., kinase inhibition) Multi-step alkylation

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Solubility Key Spectral Data (IR/NMR)
This compound Not reported Likely low in H₂O Expected C-I stretch (500–600 cm⁻¹)
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 223–225 Ethanol-soluble NH₂ peaks (3300–3500 cm⁻¹), aromatic protons
6-Methoxyquinoline 18–20 Organic solvents Methoxy δ 3.9 ppm (¹H NMR)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.